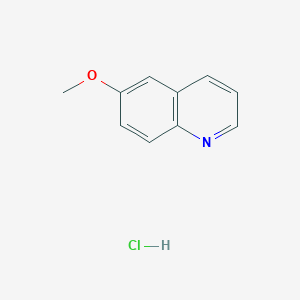

6-Methoxyquinoline;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

25726-54-9 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

6-methoxyquinoline;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2-7H,1H3;1H |

InChI Key |

FAQOOVPOWZVZFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 6-Methoxyquinoline Hydrochloride

Introduction

6-Methoxyquinoline hydrochloride is a heterocyclic aromatic compound belonging to the quinoline family. Its intrinsic fluorescence makes it a valuable tool in diverse scientific disciplines, from analytical chemistry to cellular biology. The utility of this compound is fundamentally linked to its photophysical properties, specifically its absorption of light (excitation) and subsequent emission of light at a longer wavelength (fluorescence).

This guide provides a comprehensive technical overview of the fluorescence excitation and emission spectra of 6-Methoxyquinoline (6-MQ). It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and seek a deeper understanding of this probe's behavior. We will delve into the core spectral characteristics, explore the critical environmental factors that modulate its fluorescence, and provide a field-proven protocol for accurate spectral measurement.

Fundamental Principles of Fluorescence Spectroscopy

Fluorescence is a multi-stage process involving the absorption and emission of photons.[1] A fluorescent molecule, or fluorophore, absorbs energy from an external light source, promoting an electron to a higher-energy excited singlet state. Following a brief period of internal conversion and vibrational relaxation, the electron returns to the ground state, releasing the absorbed energy as a photon of light. This emitted light is the fluorescence.

Two key spectra define a fluorophore's characteristics:

-

Excitation Spectrum: This spectrum plots fluorescence intensity (measured at a fixed emission wavelength) as a function of the excitation wavelength. It reveals the wavelengths of light that are most effective at exciting the fluorophore.

-

Emission Spectrum: This spectrum plots fluorescence intensity as a function of wavelength when the fluorophore is excited at a fixed wavelength (typically the excitation maximum).

A crucial parameter is the Stokes Shift , the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum.[2] This energy loss between absorption and emission is fundamental to the high sensitivity of fluorescence techniques, as it allows the emitted light to be detected against a low background, free from scattered excitation light.[3]

Core Spectral Characteristics of 6-Methoxyquinoline

6-Methoxyquinoline exhibits distinct fluorescence properties that are highly sensitive to its environment. Studies have shown that its emission can be complex, often consisting of two main bands. One band, typically observed around 355 nm, is attributed to the normal, locally excited species. A second, longer-wavelength band, often seen around 430 nm, is associated with protonated or hydrogen-bonded species.[4][5] The precise peak positions and relative intensities of these bands are strongly dependent on the solvent used.[4][5]

The hydrochloride salt form implies that in aqueous solutions, the quinolinic nitrogen is likely to be protonated, influencing the observed spectra. For a derivative, 6-Methoxy-N-ethylquinolinium (MEQ), the excitation peak is reported at 318 nm with an emission peak at 447 nm, which can serve as a useful reference point.[6]

Summary of Spectral Properties

The following table summarizes the typical fluorescence characteristics of 6-Methoxyquinoline in various solvents. Note that these values can vary depending on the specific experimental conditions such as concentration, pH, and instrument settings.

| Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) | Notes | Reference |

| Various Solvents | Not specified | ~355 nm and ~430 nm | Dual emission bands observed, attributed to normal and protonated/H-bonded species. | [4][5] |

| Ethanol | Not specified | Red-shifted with time | The fluorescence spectrum progressively shifts to the red over time. | [7] |

| Aqueous Media | pH-dependent | pH-dependent | 6-MQ is a stronger base in the excited state, affecting fluorescence. | [8] |

| Methanol | 340 nm (for a derivative) | 400 nm | Data for a related quinoline-based chemosensor. |

Key Factors Influencing Fluorescence Spectra

The fluorescence of 6-Methoxyquinoline is not static; it is dynamically influenced by its molecular environment. Understanding these factors is critical for designing robust experiments and correctly interpreting results.

Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly alter the fluorescence emission of 6-MQ. Generally, an increase in solvent polarity causes a red shift (a shift to longer wavelengths) in the emission spectrum.[9] This phenomenon, known as solvatochromism, occurs because the excited state of the molecule is often more polar than the ground state. Polar solvent molecules can rearrange and stabilize the excited state, lowering its energy and resulting in the emission of a lower-energy (longer wavelength) photon.

pH of the Medium

The quinoline ring contains a nitrogen atom that can be protonated or deprotonated depending on the pH of the solution. This makes the fluorescence of 6-MQ highly pH-sensitive.[7] Protonation of the nitrogen atom alters the electronic structure of the molecule, which in turn affects its absorption and emission properties.[10] Studies have shown that 6-Methoxyquinoline becomes a stronger base upon excitation to its lowest excited singlet state, which can lead to proton exchange dynamics in aqueous solutions.[8] This pH dependence can be exploited for sensing applications but must be carefully controlled in other quantitative assays.

Concentration and Inner Filter Effects

At low concentrations, fluorescence intensity is typically directly proportional to the fluorophore concentration.[3] However, at higher concentrations, this linearity is lost due to phenomena known as inner filter effects.

-

Primary Inner Filter Effect: The excessive absorption of excitation light by the sample before it can reach the center of the cuvette where fluorescence is measured.

-

Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by other fluorophore molecules in the solution.

Both effects lead to a non-linear decrease in the measured fluorescence intensity and can distort the shape of the excitation and emission spectra.[1] Therefore, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.05 at the excitation wavelength.

Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. For instance, halide ions like chloride (Cl⁻) have been shown to be effective quenchers of protonated 6-MQ in aqueous solutions through a dynamic, collisional mechanism.[11] The presence of such quenching agents in a sample must be considered, as it can lead to erroneously low fluorescence readings.

Logical Relationship of Influencing Factors

The following diagram illustrates how various environmental and experimental parameters can affect the final fluorescence output of 6-Methoxyquinoline hydrochloride.

Caption: Factors influencing the fluorescence output of 6-MQ.

Standardized Protocol for Spectral Measurement

This section provides a robust, self-validating protocol for accurately measuring the excitation and emission spectra of 6-Methoxyquinoline hydrochloride using a standard spectrofluorometer.

Materials and Reagents

-

6-Methoxyquinoline hydrochloride (high purity)

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, or buffered aqueous solution)

-

Volumetric flasks and pipettes

-

1 cm path length quartz fluorescence cuvette

Instrument Setup

-

Power On: Turn on the spectrofluorometer and the xenon lamp source. Allow the lamp to warm up for at least 20-30 minutes for stable output.

-

Monochromator Settings:

-

Excitation and Emission Slit Widths: Start with a narrow slit width (e.g., 2-5 nm) for both excitation and emission monochromators to ensure good spectral resolution.[12]

-

Scan Speed: Select a moderate scan speed (e.g., 100-200 nm/min).

-

-

Detector Settings: Adjust the photomultiplier tube (PMT) voltage to a level that provides a strong signal without saturation (typically below 800V, but consult your instrument's manual).

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of 6-Methoxyquinoline hydrochloride (e.g., 1 mM) in the chosen solvent. Ensure the compound is fully dissolved.

-

Working Solution: Prepare a dilute working solution from the stock solution. The final concentration should be low enough to ensure the absorbance at the excitation maximum is below 0.05 to avoid inner filter effects. A concentration in the range of 1-10 µM is often suitable.

Measurement Procedure

-

Blank Measurement: Fill the quartz cuvette with the pure solvent. Place it in the sample holder. Perform an emission scan across the desired range to obtain a solvent blank spectrum. This spectrum will account for any Raman scattering from the solvent and other background signals.

-

Emission Spectrum Measurement:

-

Replace the blank with the cuvette containing your 6-MQ working solution.

-

Set the excitation monochromator to the expected excitation maximum (e.g., ~320-340 nm).

-

Scan the emission monochromator across a range that covers the expected emission (e.g., 350 nm to 600 nm).

-

Identify the wavelength of maximum emission intensity (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the peak emission wavelength (λ_em) determined in the previous step.

-

Scan the excitation monochromator across a range that covers the expected absorption (e.g., 250 nm to 400 nm).

-

Identify the wavelength of maximum excitation intensity (λ_ex).

-

-

Data Correction:

-

Subtract the solvent blank spectrum from the sample's emission spectrum.

-

Most modern instruments have software that can correct for variations in lamp intensity and detector response as a function of wavelength. Apply these correction factors to obtain the true, instrument-independent spectra.

-

Experimental Workflow Diagram

The following diagram outlines the step-by-step process for acquiring fluorescence spectra.

Caption: Standard workflow for fluorescence spectral measurement.

Conclusion

The fluorescence properties of 6-Methoxyquinoline hydrochloride are a complex interplay of its intrinsic molecular structure and its external environment. Its characteristic excitation and emission spectra, which are sensitive to solvent polarity, pH, and concentration, make it a versatile probe for a wide range of applications. By following standardized protocols and maintaining an awareness of these influencing factors, researchers can harness the full potential of this fluorophore for reliable and insightful quantitative and qualitative analysis. This guide provides the foundational knowledge and practical steps necessary to achieve accurate and reproducible results in the laboratory.

References

-

Math, N. N. (2007). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Spectroscopy Letters, 38(4-5), 645-659. [Link]

-

Taylor & Francis Online. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. [Link]

-

Poizat, O., et al. (2004). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A, 108(11), 1934-1943. [Link]

-

ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. [Link]

-

Aaron, J. J., & Winefordner, J. D. (1983). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Bulletin des Sociétés Chimiques Belges, 92(1), 1-11. [Link]

-

ResearchGate. (n.d.). Table 1. Fluorescence emission characteristics of 6-methoxy quinoline... [Link]

-

ECL Documentation. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]

-

ResearchGate. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | Request PDF. [Link]

-

University of Washington. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

-

Mondal, S., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances, 13(8), 5235-5245. [Link]

-

Reddy, T. S., et al. (2014). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PLoS ONE, 9(1), e86340. [Link]

-

Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. [Link]

-

ResearchGate. (n.d.). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives | Request PDF. [Link]

-

Vapper, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29340. [Link]

-

Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880. [Link]

-

ResearchGate. (2021). (PDF) Experimental methods in chemical engineering: Fluorescence emission spectroscopy. [Link]

-

ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF. [Link]

-

Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements. [Link]

-

NIST. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

-

INCEMC. (n.d.). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. [Link]

-

Semantic Scholar. (2010). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media [laur.lau.edu.lb:8443]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.montana.edu [chemistry.montana.edu]

Quantum yield of 6-Methoxyquinoline hydrochloride in physiological pH

An In-depth Technical Guide to Determining the Quantum Yield of 6-Methoxyquinoline Hydrochloride at Physiological pH

Abstract

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore.[1][2] For researchers in drug discovery and molecular biology, understanding the quantum yield of a compound like 6-Methoxyquinoline hydrochloride under physiologically relevant conditions (pH 7.4) is paramount for its application as a fluorescent probe or in other bio-assays.[3] This guide provides a comprehensive, technically-grounded framework for the accurate determination of the fluorescence quantum yield of 6-Methoxyquinoline hydrochloride in a physiological buffer system. We will delve into the theoretical underpinnings, present a detailed experimental protocol using the comparative method, explain the necessary calculations, and discuss critical considerations for ensuring data integrity.

Theoretical Foundation: Fluorescence and Quantum Yield

When a molecule absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through several de-excitation pathways.

-

Fluorescence: A radiative process where a photon is emitted from the lowest excited singlet state (S₁) back to the ground state (S₀).

-

Non-radiative Decay: Processes that do not involve the emission of photons, such as internal conversion (energy loss as heat) and intersystem crossing (transition to an excited triplet state).[1]

The quantum yield (Φf) is the probability that an excited molecule will decay via fluorescence. It is a measure of the competition between the radiative and non-radiative decay pathways.

Figure 1: Simplified Jablonski diagram illustrating the key photophysical processes of absorption, vibrational relaxation, and the competing de-excitation pathways of fluorescence and non-radiative decay.

Photophysical Properties of 6-Methoxyquinoline at Physiological pH

6-Methoxyquinoline (6MQ) is a quinoline derivative whose fluorescence is known to be sensitive to its environment, particularly solvent polarity and pH.[4][5] The protonation state of the quinoline nitrogen atom significantly alters the electronic distribution and thus the fluorescence properties.[5][6]

At physiological pH (~7.4), the quinoline nitrogen is predominantly in its neutral, unprotonated state. This is a critical consideration because the fluorescence spectrum and quantum yield of the protonated form (found in highly acidic solutions) can be substantially different.[5][7] The hydrochloride salt of 6-Methoxyquinoline will dissociate in the buffer, and the final equilibrium between the neutral and protonated forms will be governed by the pKa of the molecule and the pH of the buffer. Therefore, performing the measurement in a well-defined physiological buffer is essential for obtaining relevant data.

Experimental Design: The Relative Quantum Yield Method

The most common and reliable method for determining fluorescence quantum yield in a standard laboratory setting is the comparative method.[1][2] This technique involves comparing the fluorescence of the test sample (X) to that of a well-characterized fluorescence standard (ST) with a known quantum yield (ΦST).

The governing equation is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

This method is robust because it cancels out most instrument-specific parameters, provided the measurements for the sample and standard are performed under identical conditions.[8]

Selection of a Suitable Quantum Yield Standard

The choice of the standard is crucial for an accurate measurement. The ideal standard should have:

-

A well-known and stable quantum yield.

-

An absorption spectrum that overlaps with the test sample, allowing for excitation at the same wavelength.

-

Chemical stability and purity.

Quinine sulfate is a widely accepted and utilized standard.[9][10] Its quantum yield in 0.1 M H₂SO₄ is well-documented and it absorbs in a range suitable for exciting 6-Methoxyquinoline.

| Parameter | Value for Quinine Sulfate (Standard) |

| Solvent | 0.1 M Sulfuric Acid (H₂SO₄) |

| Quantum Yield (ΦST) | 0.58[10] |

| Typical Excitation λ | 350 nm[10] |

| Emission λ Range | ~400 - 600 nm |

| Refractive Index (ηST) | ~1.334 (for 0.1 M H₂SO₄) |

Table 1: Properties of Quinine Sulfate as a Quantum Yield Standard.

Preparation of Solutions

Causality: To avoid inner-filter effects, where emitted light is reabsorbed by other fluorophore molecules, all measurements must be performed on optically dilute solutions.[2][10] The standard practice is to ensure the absorbance at the excitation wavelength is below 0.1 in a 1 cm pathlength cuvette.[2]

Protocol 1: Buffer and Reagent Preparation

-

Physiological Buffer (1x PBS, pH 7.4):

-

Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.[11]

-

Adjust the pH to 7.4 using HCl.

-

Add distilled water to bring the final volume to 1 L.[11][12][13]

-

Filter the buffer through a 0.22 µm filter to remove any particulate matter that could cause light scattering.

-

-

Standard Solvent (0.1 M H₂SO₄):

-

Carefully add 5.4 mL of concentrated H₂SO₄ (98%) to ~900 mL of distilled water.

-

Bring the final volume to 1 L with distilled water.

-

-

Stock Solutions (e.g., 1 mM):

-

Prepare a 1 mM stock solution of 6-Methoxyquinoline hydrochloride in 1x PBS (pH 7.4).

-

Prepare a 1 mM stock solution of Quinine Sulfate Dihydrate in 0.1 M H₂SO₄.

-

Store these solutions in the dark to prevent photobleaching.

-

-

Working Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the 6-Methoxyquinoline HCl and Quinine Sulfate.

-

The dilutions should be prepared in their respective solvents (PBS for 6MQ, 0.1 M H₂SO₄ for Quinine Sulfate).

-

The concentration range should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the chosen excitation wavelength.

-

Experimental Workflow and Data Acquisition

The entire process, from preparing solutions to the final calculation, must be conducted with meticulous care to ensure accuracy.

Figure 2: Experimental workflow for the determination of relative fluorescence quantum yield.

Protocol 2: Spectroscopic Measurements

-

Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and the spectrofluorometer and allow the lamps to stabilize (typically 30 minutes).

-

Spectrofluorometer: Set the excitation and emission slit widths to a value that provides good signal-to-noise without saturating the detector (e.g., 5 nm). These settings MUST remain constant for all measurements.[14]

-

-

Absorbance Measurements:

-

Select an excitation wavelength (λex) where both the standard and the sample have reasonable absorbance. For 6MQ and Quinine Sulfate, 350 nm is a suitable choice.[4][10]

-

Using a 1 cm pathlength quartz cuvette, blank the spectrophotometer with the respective solvents (PBS and 0.1 M H₂SO₄).

-

Measure the absorbance of each dilution of 6-Methoxyquinoline HCl and Quinine Sulfate at the chosen λex. Record these values.

-

-

Fluorescence Measurements:

-

Blank the spectrofluorometer using cuvettes containing the respective solvents to obtain a solvent blank spectrum.

-

For each dilution, measure the fluorescence emission spectrum. Scan a wavelength range that covers the entire emission profile (e.g., 360 nm to 700 nm).

-

Crucial: Ensure all instrument settings (λex, slit widths, detector voltage, etc.) are identical for all sample and standard measurements.[14]

-

Data Analysis and Calculation

-

Spectral Correction: Raw fluorescence spectra must be corrected for the instrument's specific response characteristics (e.g., detector sensitivity and grating efficiency as a function of wavelength).[8] Modern spectrofluorometers typically apply this correction automatically using a pre-calibrated correction file.

-

Integration:

-

Subtract the corresponding solvent blank spectrum from each raw fluorescence spectrum.

-

Calculate the integrated area under each corrected emission spectrum. This value represents the total number of photons emitted.

-

-

Gradient Determination:

-

For both 6-Methoxyquinoline HCl (X) and Quinine Sulfate (ST), create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

-

Perform a linear regression on each dataset. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin, confirming the absence of inner-filter effects.

-

| Sample Dilution | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |

| 6-MQ in PBS | ||

| 1 | 0.021 | 150,500 |

| 2 | 0.043 | 305,200 |

| 3 | 0.065 | 461,000 |

| 4 | 0.088 | 623,500 |

| Quinine Sulfate | ||

| 1 | 0.025 | 355,100 |

| 2 | 0.048 | 681,400 |

| 3 | 0.072 | 1,022,000 |

| 4 | 0.095 | 1,348,000 |

Table 2: Example dataset for quantum yield determination.

-

Final Calculation:

-

Using the gradients obtained from the plots and the known values for the standard, calculate the quantum yield of 6-Methoxyquinoline HCl.

-

Example Calculation:

-

Assume GradX (6-MQ) = 7,050,000

-

Assume GradST (Quinine) = 14,200,000

-

ΦST = 0.58

-

ηX (PBS) ≈ 1.335

-

ηST (0.1 M H₂SO₄) ≈ 1.334

ΦX = 0.58 * (7,050,000 / 14,200,000) * (1.335² / 1.334²) ΦX ≈ 0.288 * (1.0015) ΦX ≈ 0.29

-

-

Conclusion and Best Practices

This guide outlines a robust and validated methodology for determining the fluorescence quantum yield of 6-Methoxyquinoline hydrochloride at a physiologically relevant pH. The accuracy of the result is contingent upon careful experimental execution. Key takeaways for ensuring trustworthiness and scientific integrity include maintaining scrupulous consistency in instrumental parameters, working with optically dilute solutions to prevent artifacts, and using a well-characterized and appropriate fluorescence standard. By following this protocol, researchers can confidently quantify the fluorescence efficiency of this and other molecules, providing crucial data for their application in biological and pharmaceutical research.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

-

Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]

-

Varma, Y. T., & Pant, D. D. (2016). Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics at different pH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Available via ResearchGate) [Link]

-

Clark, J. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence. (Available via ResearchGate) [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. [Link]

-

Kalinin, S., Speckbacher, M., Langhals, H., & Johansson, L. B. Å. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3(2), 172-174. [Link]

-

protocols.io. (n.d.). Preparation of PBS Solution. [Link]

-

Aaron, J. J., & Winefordner, J. D. (1972). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Talanta. (Available via ResearchGate) [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6‐methoxyquinoline, quinine, and quinidine in aqueous media. Journal of pharmaceutical sciences, 63(6), 876-880. [Link]

-

Saf, R., Mautner, A., & Slugovc, C. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Molecular and Supramolecular Photochemistry. [Link]

-

Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880. [Link]

-

Bardez, E., Goguillon, B., & Larrey, B. (1997). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A. (Available via ResearchGate) [Link]

-

Quora. (2018, March 24). What is the effect of the pH on the fluorescence? [Link]

-

Harmon, D., Tu, Y., & Pham, H. (n.d.). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]

-

Maeda, K., et al. (2022). Activity control of pH-responsive photosensitizer bis(6-quinolinoxy)P(V)tetrakis(4-chlorophenyl)porphyrin. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. static.horiba.com [static.horiba.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media [laur.lau.edu.lb:8443]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. researchgate.net [researchgate.net]

- 10. iss.com [iss.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Phosphate-buffered saline (PBS) (1x) [novoprolabs.com]

- 14. edinst.com [edinst.com]

6-Methoxyquinoline Hydrochloride: Technical Safety & Handling Monograph

Topic: 6-Methoxyquinoline Hydrochloride (CAS 35923-52-3) Safety & Handling Guide Content Type: Technical Monograph / Safe Handling Guide Audience: Process Chemists, Medicinal Chemists, HSE Officers.

Executive Technical Summary

6-Methoxyquinoline Hydrochloride (CAS 35923-52-3) is the hydrochloride salt of 6-methoxyquinoline (CAS 5263-87-6). It acts as a critical pharmacophore in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) and is increasingly utilized in the development of fluorescent chloride sensors for biological imaging.

While the free base is a low-melting solid or viscous liquid (mp 18–20 °C), the hydrochloride salt is a crystalline solid. This physical transformation significantly alters handling requirements, shifting the primary risk profile from vapor/liquid contact to dust inhalation and particulate contamination. This guide analyzes the specific safety protocols required for the hydrochloride salt, emphasizing its role as a high-value, bioactive intermediate.

Physicochemical Profile & Identity Analysis[1][2][3][4]

Understanding the distinction between the free base and the salt is vital for process safety. The salt form is preferred in solid-phase handling due to improved stability, but it introduces hygroscopicity and dust hazards.

Table 1: Comparative Properties (Free Base vs. HCl Salt)

| Property | 6-Methoxyquinoline (Free Base) | 6-Methoxyquinoline Hydrochloride | Operational Implication |

| CAS Number | 5263-87-6 | 35923-52-3 | Verify CAS to ensure correct salt stoichiometry. |

| Physical State | Liquid / Low-melting solid | Crystalline Solid | Salt requires dust control; Base requires vapor control. |

| Melting Point | 18–20 °C | > 150 °C (Typical for HCl salts) | Salt is thermally stable but may decompose before melting. |

| Solubility | Organic solvents (EtOH, DCM) | Water, Methanol | Salt is highly water-soluble; spill cleanup requires aqueous methods. |

| Hygroscopicity | Low | High | Store under inert atmosphere (Argon/N2) to prevent caking. |

| Acidity (pH) | Basic (pKa ~4.5) | Acidic (pH < 3 in solution) | Aqueous solutions are corrosive to metals and mucous membranes. |

Hazard Architecture & Toxicology

The toxicity of 6-methoxyquinoline derivatives stems from their planar aromatic structure, which allows for DNA intercalation, and their metabolic activation pathways.

Mechanism of Toxicity

-

Intercalation: The planar quinoline ring can intercalate between DNA base pairs, posing a potential mutagenic risk.

-

Metabolic Activation: In vivo, the methoxy group can undergo O-demethylation by CYP450 enzymes, leading to reactive quinone-imine intermediates that cause oxidative stress.

-

Local Irritation: The hydrochloride moiety releases HCl upon contact with moisture (sweat, tears, lung tissue), causing immediate chemical irritation.

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT - Single Exposure: Category 3 (May cause respiratory irritation).

-

Germ Cell Mutagenicity: Suspected (Category 2) – Treat as a potential mutagen due to structural class.

Operational Safety Protocols

Engineering Controls & Handling Workflow

The primary goal is to prevent dust generation and inhalation. All handling of the dry salt must occur within a containment device.

Figure 1: Safe handling workflow for 6-Methoxyquinoline Hydrochloride. The critical control point is the "Weighing" step where dust generation is most likely.

Emergency Response Strategy

In the event of exposure, the acidic nature of the hydrochloride salt dictates immediate dilution and neutralization.

Figure 2: Emergency response decision tree. Note the specific instruction to brush off dry powder before wetting skin to prevent concentrated acid formation.

Synthesis & Stability Context

Synthesis Pathway (Skraup Reaction)

The industrial preparation typically utilizes the Skraup synthesis, condensing p-anisidine with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene or iodine).

-

Impurity Profile: Common impurities include unreacted p-anisidine (toxic) and isomeric methoxyquinolines. High-purity grades (>98%) are required for pharmaceutical applications to avoid side-reactions during the 8-amino coupling steps.

Stability & Storage[6]

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or clumping.

-

Light Sensitivity: Quinoline derivatives can undergo photodegradation. Store in amber vials.

-

Incompatibility: Avoid contact with strong oxidizing agents (risk of N-oxide formation) and strong bases (liberates the free base, changing solubility and volatility).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Quinoline derivatives. (Used for toxicological extrapolation of the quinoline pharmacophore). Retrieved from [Link]

Sources

Photophysical characterization of quinoline-based chloride indicators

An In-Depth Technical Guide to the Photophysical Characterization of Quinoline-Based Chloride Indicators

Introduction: The Role of Quinoline in Chloride Sensing

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that have found extensive applications in medicinal chemistry and materials science.[1][2] A particularly important subset of these compounds are the N-substituted quinolinium salts, which often exhibit strong fluorescence. This intrinsic fluorescence is highly sensitive to the presence of halide ions, especially chloride (Cl⁻), making them exceptional candidates for the development of optical sensors.[3]

These indicators are crucial tools for researchers in fields ranging from cell biology to drug development. For instance, they are instrumental in studying ion channel activity and for diagnosing diseases characterized by abnormal chloride concentrations, such as cystic fibrosis.[4] The core utility of quinoline-based indicators lies in a photophysical process known as collisional fluorescence quenching, where the interaction between the excited fluorophore and a chloride ion provides a direct, measurable readout of chloride concentration.[3][4]

This guide provides a comprehensive overview of the principles and protocols for the rigorous photophysical characterization of these important molecular probes, intended for scientists and researchers aiming to validate and deploy them in their experimental work.

The Principle of Chloride Sensing: Collisional Fluorescence Quenching

The fundamental mechanism by which most quinolinium-based dyes sense chloride is through collisional, or dynamic, quenching.[5] This process does not involve the formation of a permanent ground-state chemical bond between the fluorophore and the quencher (Cl⁻). Instead, it relies on transient interactions that occur during the brief period when the fluorophore is in its electronically excited state after absorbing a photon.

The process can be summarized as follows:

-

Excitation: The quinolinium fluorophore (F) absorbs a photon of light, promoting it to an excited state (F*).

-

De-excitation Pathways: In the absence of a quencher, the excited fluorophore can return to its ground state by emitting a photon (fluorescence) or through non-radiative pathways. The efficiency of the fluorescence process is described by the fluorescence quantum yield.[6]

-

Quenching: If a chloride ion collides with the fluorophore during its excited-state lifetime, it can induce a non-radiative de-excitation pathway, preventing the emission of a photon.[5][7] This leads to a decrease in the observed fluorescence intensity.

This relationship is mathematically described by the Stern-Volmer equation.[3][8] For dynamic quenching, the equation is:

F₀ / F = 1 + Ksv [Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher (Cl⁻).

-

F is the fluorescence intensity in the presence of the quencher.

-

[Q] is the concentration of the quencher (Cl⁻).

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher. A higher Ksv indicates a more sensitive indicator.[4]

Caption: Figure 1: Mechanism of Collisional Fluorescence Quenching.

Core Photophysical Characterization Workflow

A thorough characterization is essential to validate a new quinoline-based indicator or to confirm the properties of an existing one under specific experimental conditions. The workflow involves a series of spectroscopic measurements to determine key performance parameters.

Caption: Figure 2: Workflow for Indicator Characterization.

Protocol: UV-Visible Absorbance Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs_max) and to ensure concentrations used for fluorescence experiments are appropriate to avoid inner filter effects.

Methodology:

-

Preparation: Prepare a stock solution of the quinoline indicator in the desired buffer (e.g., HEPES, PBS at physiological pH). A typical concentration is 1-5 mM.

-

Dilution: Dilute the stock solution to a working concentration (e.g., 10 µM). The goal is to achieve a maximum absorbance value between 0.1 and 0.8.

-

Blanking: Fill a quartz cuvette with the buffer solution and use it to zero the spectrophotometer (set the baseline).

-

Measurement: Replace the blank with the sample solution and scan a range of wavelengths (e.g., 250-500 nm) to record the absorbance spectrum.

-

Analysis: Identify the wavelength of maximum absorbance (λ_abs_max). This wavelength is typically the optimal choice for excitation in subsequent fluorescence experiments.

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λ_em_max), and to measure the quenching effect of chloride.

Methodology:

-

Sample Preparation: Prepare a series of samples in the desired buffer. Each sample should contain the same concentration of the quinoline indicator (chosen to have an absorbance < 0.1 at the excitation wavelength to prevent inner filter effects).[6] Create a range of chloride concentrations (e.g., 0 mM, 10 mM, 20 mM... up to 150 mM or higher), using a non-quenching salt like sodium gluconate to maintain constant ionic strength if necessary.

-

Instrument Setup:

-

Set the excitation wavelength to the λ_abs_max determined from the UV-Vis spectrum.

-

Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend for ~200 nm (e.g., if λ_exc is 350 nm, scan from 360-600 nm).

-

Adjust excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all samples.

-

-

Blank Measurement: Record the spectrum of a buffer-only sample to check for background fluorescence.

-

F₀ Measurement: Record the emission spectrum of the indicator in the 0 mM chloride sample. This provides the F₀ value.

-

F Measurements: Sequentially record the emission spectra for all samples with increasing chloride concentrations.

-

Analysis: Note the wavelength of maximum emission (λ_em_max) from the F₀ spectrum. For each chloride concentration, extract the peak fluorescence intensity at λ_em_max.

Protocol: Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process. The quantum yield is the ratio of photons emitted to photons absorbed.[6][9]

Methodology (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as your sample. Quinine sulfate in 0.5 M H₂SO₄ (Φ_std ≈ 0.54) is a common standard for blue-emitting dyes.[10]

-

Absorbance Matching: Prepare dilute solutions of both the standard and the test sample in their respective solvents. Adjust the concentrations so that their absorbance values at the chosen excitation wavelength are identical and below 0.1.[6]

-

Fluorescence Spectra: Record the fluorescence emission spectrum for both the standard and the test sample using the exact same instrument settings (excitation wavelength, slit widths).

-

Integration: Calculate the integrated area under the emission curve for both spectra.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (n_sample² / n_std²)

Where:

-

I is the integrated fluorescence intensity.

-

n is the refractive index of the solvent used for the sample and standard.

-

Protocol: Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime, τ)

Objective: To measure the average time the fluorophore spends in the excited state. For collisional quenching, the lifetime should decrease in proportion to the intensity, providing definitive proof of a dynamic mechanism.[5]

Methodology (Conceptual Overview):

-

Instrumentation: This measurement requires a specialized instrument, typically employing Time-Correlated Single Photon Counting (TCSPC).

-

Excitation: The sample is excited with a high-repetition-rate pulsed light source (e.g., a laser or LED).

-

Detection: A high-speed single-photon detector measures the arrival time of the emitted fluorescence photons relative to the excitation pulse.

-

Data Analysis: A histogram of arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the lifetime (τ).

-

Procedure: Measure the fluorescence lifetime of the indicator in the absence of chloride (τ₀) and in the presence of various chloride concentrations (τ).

Data Analysis and Interpretation

Stern-Volmer Analysis

Objective: To determine the chloride sensitivity (Ksv) of the indicator.

Procedure:

-

Data Compilation: From the steady-state fluorescence titration (Section 3.2), create a table with chloride concentrations [Q] and the corresponding peak fluorescence intensities (F). Include the intensity at 0 mM chloride (F₀).

-

Calculate F₀/F: For each chloride concentration, calculate the ratio F₀/F.

-

Plot the Data: Create a 2D scatter plot with the chloride concentration [Q] on the x-axis and the F₀/F ratio on the y-axis.

-

Linear Regression: Perform a linear fit on the data points. The plot should be linear for a purely collisional quenching mechanism.[3][4]

-

Determine Ksv: The slope of the resulting line is the Stern-Volmer constant, Ksv. The y-intercept should be approximately 1.

Summarizing Photophysical Data

All quantitative data should be compiled into a clear, concise table for easy comparison and reference.

Table 1: Example Photophysical Properties of a Quinoline-Based Chloride Indicator

| Parameter | Symbol | Value | Units | Notes |

| Absorption Maximum | λ_abs_max | 348 | nm | In PBS, pH 7.4 |

| Emission Maximum | λ_em_max | 445 | nm | In PBS, pH 7.4 |

| Molar Extinction Coeff. | ε | 8,500 | M⁻¹cm⁻¹ | At λ_abs_max |

| Fluorescence Quantum Yield | Φ_F | 0.65 | - | In absence of Cl⁻ |

| Fluorescence Lifetime | τ₀ | 12.5 | ns | In absence of Cl⁻ |

| Stern-Volmer Constant | Ksv | 120 | M⁻¹ | Determined in PBS, pH 7.4 |

Considerations for Robust Measurements

-

Selectivity: Test the indicator's response to other common physiological anions (e.g., HCO₃⁻, SO₄²⁻, phosphate, acetate) to ensure that the quenching is specific to chloride.[7][11]

-

pH Insensitivity: Quinolinium-based dyes are generally insensitive to physiological changes in pH, but this should be verified by measuring fluorescence intensity across a relevant pH range (e.g., 6.5-8.0).[3]

-

Temperature: Collisional quenching is a diffusion-dependent process and is therefore sensitive to temperature. All comparative measurements should be performed at a constant, recorded temperature.[5]

-

Photostability: Expose the indicator to continuous excitation light and monitor its fluorescence intensity over time to assess its resistance to photobleaching.

Conclusion

The rigorous photophysical characterization of quinoline-based chloride indicators is a multi-step process that provides a comprehensive understanding of their performance and suitability for a given application. By systematically determining parameters such as absorption and emission maxima, quantum yield, lifetime, and the Stern-Volmer constant, researchers can confidently validate their tools. Adherence to the detailed protocols outlined in this guide ensures the generation of accurate, reproducible, and reliable data, which is the foundation of trustworthy scientific inquiry in the study of ion transport and cellular physiology.

References

-

Frontiers in Chemistry. (2022, April 6). Fluorescence Quenching of Graphene Quantum Dots by Chloride Ions: A Potential Optical Biosensor for Cystic Fibrosis. Frontiers. [Link]

-

MDPI. (2019, January 11). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. MDPI. [Link]

-

Wikipedia. (n.d.). Fluorescent chloride sensor. [Link]

-

ResearchGate. (2016, August). Fluorescence-based chloride sensing. [Link]

-

Geddes, C. D., et al. (2001, May 1). Chloride-Sensitive Fluorescent Indicators. Analytical Biochemistry. [Link]

-

Optica Publishing Group. (2018, October 11). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. [Link]

-

Ryan, D. K., & Weber, J. H. (1982). A Modified Multisite Stern-Volmer Equation for the Determination of Conditional Stability Constants and Ligand Concentrations of... Analytical Chemistry. [Link]

-

MDPI. (2024, January 8). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. [Link]

-

Vidya-mitra. (2018, September 4). Fluorescence Quantum Yield and Lifetime. YouTube. [Link]

-

Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Anion Sensing Using Quinolinium Based Boronic Acid Probes. Current Analytical Chemistry. [Link]

-

Chemistry LibreTexts. (2020, August 14). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Royal Society of Chemistry. (2024, September 24). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

-

Royal Society of Chemistry. (2015). A concise synthesis of quinolinium, and biquinolinium salts and biquinolines from benzylic azides and alkenes promoted by copper(ii) species. [Link]

-

OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

ResearchGate. (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

-

ResearchGate. (2024, November). Photophysical properties of quinoline derivatives in CH₃CN. [Link]

-

PreSens. (n.d.). Stern-Volmer-equation Optical Sensor Basics. [Link]

-

Wiley Online Library. (2022). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. [Link]

-

PubMed. (2024, May 23). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. [Link]

-

OnePetro. (2023, November 29). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. [Link]

Sources

- 1. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]

- 4. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. static.horiba.com [static.horiba.com]

- 7. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Stern-Volmer-equation Optical Sensor Basics [presens.de]

- 9. youtube.com [youtube.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Precision Cytosolic Chloride Profiling: A Guide to Quinoline-Based Fluorescence Microscopy

Executive Summary & Mechanism of Action

Chloride (

The Chemistry of Detection: Collisional Quenching

Unlike calcium indicators that increase fluorescence upon binding, quinoline derivatives function via collisional quenching . The fluorescence of the quinolinium core is suppressed when a halide ion (

This relationship follows the Stern-Volmer Equation :

- : Fluorescence intensity in the absence of chloride.

- : Fluorescence intensity at a given chloride concentration.[1][2][3]

-

: The Stern-Volmer quenching constant (measure of sensitivity,

Key Insight: Because these probes are single-wavelength (intensity-based) and not ratiometric, changes in dye concentration (leakage, bleaching) can mimic changes in chloride. Therefore, in situ calibration is not optional—it is the cornerstone of data integrity.

Visualization: Quenching Mechanism

Figure 1: Mechanism of collisional quenching. Chloride ions collide with the excited fluorophore, promoting non-radiative decay and reducing fluorescence intensity.

Probe Selection Matrix

Selecting the right quinoline derivative depends on cell permeability and retention requirements.

| Feature | MQAE | SPQ | MEQ / diH-MEQ |

| Full Name | N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | 6-methoxy-N-(3-sulfopropyl)quinolinium | 6-methoxy-N-ethyl-1,2-dihydroquinoline |

| Permeability | Permeable (Positively charged) | Poor (Requires hypotonic shock) | diH-MEQ is permeable; oxidizes to impermeable MEQ inside.[5] |

| Sensitivity ( | High (~25–200 | Moderate (~12–118 | High |

| Retention | Moderate (Leakage is a common issue) | Good (once loaded) | Excellent (Trapped after oxidation) |

| Excitation/Emission | 350 nm / 460 nm | 344 nm / 443 nm | 344 nm / 440 nm |

| Primary Use Case | General purpose, acute slices, short-term assays. | Long-term monitoring where leakage must be minimized. | High-fidelity retention; requires chemical reduction step before use. |

Expert Recommendation: Start with MQAE for ease of use in acute experiments. If dye leakage compromises data stability (signal drift >10% over 10 min), switch to MEQ (loaded as diH-MEQ).

Experimental Protocol: MQAE Imaging

This protocol focuses on MQAE due to its commercial availability and broad applicability.

Phase A: Reagent Preparation

-

MQAE Stock (10 mM): Dissolve MQAE in Krebs-HEPES buffer or culture media. Note: Avoid PBS if possible as phosphate can contribute to minor quenching or precipitation at high concentrations, though often negligible.

-

Valinomycin/Nigericin Stock: Dissolve in DMSO to 10 mM.

-

Tributyltin Stock: Dissolve in Ethanol/DMSO to 10 mM.

Phase B: Dye Loading

-

Wash Cells: Rinse cells 2x with physiological buffer (e.g., Krebs-HEPES: 20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM

, 1 mM -

Incubation: Incubate cells with 5–10 mM MQAE for 30–60 minutes at 37°C.

-

Tip: Loading efficiency varies by cell line. If fluorescence is dim, increase concentration rather than time to minimize leakage during imaging.

-

-

Wash: Wash cells 3x with dye-free buffer to remove extracellular MQAE.

-

Recovery: Allow cells to recover for 10-15 minutes at room temperature before imaging to stabilize gradients.

Phase C: Image Acquisition

-

Microscope: Widefield or Confocal.

-

Filter Set: DAPI/Hoechst compatible (Ex: ~350nm, Em: ~460nm).

-

Sampling Rate: 0.2 – 1 Hz (minimize exposure to reduce photobleaching).

-

Baseline: Record at least 2-3 minutes of stable baseline before adding drugs.

Phase D: The "Double Ionophore" In Situ Calibration (Mandatory)

Since MQAE is not ratiometric, you cannot assume

The Clamp Strategy: Use Nigericin (

-

Perfusion 1 (0 mM Cl): Perfuse with high-

,-

Result: This drives

out of the cell. Record max fluorescence (

-

-

Perfusion 2-5 (Standard Cl): Sequentially perfuse with high-

buffers containing known-

Result: Intracellular

equilibrates to these levels. Record

-

-

Perfusion 6 (Quench): Perfuse with 150 mM KSCN (Potassium Thiocyanate) + Valinomycin. SCN is a super-quencher.

-

Result: Determines background fluorescence (

).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow from dye loading to in situ calibration.

Data Analysis & Calculation

-

Background Subtraction: Subtract

(from KSCN step or cell-free ROI) from all raw intensity values. -

Construct Calibration Curve: For each Region of Interest (ROI), plot

(y-axis) vs.-

is the fluorescence at 0 mM

-

Fit linear regression to determine

(slope).[7]

-

is the fluorescence at 0 mM

-

Calculate

: Apply the specific

Application: CFTR Drug Screening[8]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride channel.[8] Its function is often assessed by monitoring iodide or chloride efflux.[8]

Protocol Adaptation for CFTR:

-

Load: Load cells with MQAE.

-

Equilibrate: Incubate cells in a buffer containing

(fluorescence is quenched/low). -

Stimulate: Add Forskolin (cAMP agonist) + IBMX (phosphodiesterase inhibitor) to activate CFTR.

-

Assay: Switch to a Nitrate (

) or Gluconate based buffer (chloride-free).

Figure 3: Signaling pathway for CFTR activation and subsequent MQAE signal de-quenching.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Signal Drift (Decrease) | Dye Leakage or Photobleaching | 1. Use MEQ (diH-MEQ) for better retention.2. Lower excitation power.3. Add Probenecid (anion transport inhibitor) caution: may affect Cl- transporters. |

| Low Dynamic Range | High Background or Low Sensitivity | 1. Ensure complete washing of extracellular dye.2. Verify |

| Inconsistent Calibration | Incomplete Clamping | 1. Ensure Nigericin AND Tributyltin are both used.2. Verify high |

| pH Artifacts | pH Sensitivity | MQAE is relatively pH insensitive, but extreme pH changes can affect quenching. Maintain buffered pH (HEPES). |

References

-

Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology.

-

Koncz, R. P., & Daut, J. (2008). Intra- and extracellular measurement of chloride concentration in the isolated beating guinea-pig heart. Pflügers Archiv.

-

Gensch, T., et al. (2015).[11] Fluorescence Lifetime Imaging of the Chloride-Sensitive Indicator MQAE in Living Cells. Biophysical Journal.[6]

-

West, M. R., & Molloy, A. R. (2001). Chloride-Sensitive Fluorescent Indicators. The Institute of Fluorescence.

-

Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent chloride indicators. Biochemistry.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The chloride channel cystic fibrosis transmembrane conductance regulator (CFTR) controls cellular quiescence by hyperpolarizing the cell membrane during diapause in the crustacean Artemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scepticalphysiologist.com [scepticalphysiologist.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Correcting for pH interference in 6-Methoxyquinoline hydrochloride fluorescence

Correcting for pH Interference in Fluorescence-Based Assays

Last Updated: February 17, 2026

Welcome to the technical support guide for 6-Methoxyquinoline hydrochloride (6-MQ HCl). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the effects of pH on the fluorescence of this versatile probe. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of 6-MQ HCl.

Q1: Why is my fluorescence signal from 6-Methoxyquinoline hydrochloride inconsistent across different experiments or even different wells?

A: Signal inconsistency is a frequent issue directly linked to the pH sensitivity of the quinoline scaffold.[1][2] The nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the medium.[2][3] This alters the electronic structure of the molecule, leading to significant changes in fluorescence intensity.[2][4][5] Minor, unmonitored fluctuations in buffer pH between experiments can therefore cause substantial variations in your signal.

Q2: What is the fundamental mechanism behind the pH-dependent fluorescence of 6-MQ HCl?

A: Quinolines and their derivatives are known to be weakly fluorescent in their neutral (deprotonated) state.[2] However, upon protonation in an acidic environment, the fluorescence quantum yield can increase dramatically—in some cases by over 50-fold.[2][4][5] This phenomenon, known as proton-induced fluorescence enhancement, occurs because protonation alters the nature of the excited states, reducing non-radiative decay pathways and favoring fluorescence emission.[2][6]

Q3: What is the pKa of 6-Methoxyquinoline and why is it important?

A: The estimated pKa of 6-Methoxyquinoline is approximately 4.23 to 5.03.[7][8] The pKa is the pH at which the molecule is 50% protonated and 50% deprotonated. This value is critical because the probe's fluorescence will be most sensitive to pH changes around its pKa. Operating at a pH far from the pKa can provide more stable, albeit potentially weaker or stronger, signals.

Q4: At what pH should I conduct my experiments to get a stable signal?

A: For maximum signal stability, it is advisable to work at a pH that is at least 1.5 to 2 units away from the pKa. For 6-MQ HCl, this means maintaining a well-buffered solution either below pH ~3 or above pH ~6.5-7. Many quinoline-based probes show stable fluorescence in a broad pH range of 5-10 when complexed with a target ion, but the free probe's fluorescence can still be pH-sensitive.[9] The optimal pH will ultimately depend on your specific assay requirements and the need to balance signal intensity with stability.

Q5: Can I just use a standard phosphate-buffered saline (PBS) and assume the pH is stable?

A: While PBS is a common buffer, its buffering capacity is strongest near its pKa values (the most relevant for physiological pH is ~7.2). Biological processes, sample addition, or CO2 absorption from the atmosphere can shift the pH outside of its optimal buffering range, leading to fluorescence artifacts. It is crucial to select a buffer with a pKa close to your desired experimental pH and to verify the final pH of your assay solution.[10][11]

Troubleshooting Guide: Common Problems & Solutions

This section provides a structured approach to diagnosing and resolving common issues related to pH interference.

| Problem | Probable Cause | Recommended Solution |

| Drifting Signal (Fluorescence intensity changes over the course of a single measurement) | pH Instability: The metabolic activity of live cells is altering the local pH, or the buffer is degrading or outgassing CO2. | 1. Use a stronger buffer: Switch to a buffer with a higher concentration or one whose pKa is closer to the experimental pH (e.g., HEPES, MOPS).[10] 2. Control the atmosphere: For plate-based assays, use sealing films or a controlled-atmosphere incubator to minimize CO2 exchange. |

| Poor Reproducibility (High well-to-well or day-to-day variability) | Inconsistent pH: The pH of stock solutions, buffers, or the final assay medium is not being rigorously controlled between experiments. | 1. Implement a pH Verification Protocol: Always measure the pH of the final assay buffer immediately before use.[12] 2. Create a pH Calibration Curve: This is the most robust solution. Correlate fluorescence intensity directly to pH to correct your data. See Section 4 for the full protocol. |

| Unexpectedly Low or High Fluorescence Signal | Operating Near the pKa: The experimental pH is inadvertently close to the pKa of 6-MQ HCl (~4.2-5.0), where small pH shifts cause large intensity changes. | 1. Shift the Operating pH: Adjust your assay buffer to a pH further from the pKa (e.g., pH 7.4) for a more predictable signal.[10] 2. Confirm Probe Integrity: Ensure the probe has not degraded. Run a control spectrum to verify its properties. |

| Assay Interference from Test Compounds | Compound Acidity/Basicity: The compounds being screened are themselves acidic or basic, altering the pH of the assay wells and causing false positives/negatives. | 1. Buffer Additives: Ensure the test compounds are dissolved in a vehicle that is strongly buffered before being added to the final assay. 2. Ratiometric Measurement: If your instrument allows, explore ratiometric approaches. This advanced technique can correct for pH artifacts by measuring intensity at two different wavelengths.[13][14][15] |

The Underlying Science: Protonation and Fluorescence

The fluorescence of 6-MQ HCl is governed by the acid-base equilibrium of the quinoline ring system. The nitrogen atom in the aromatic ring has a lone pair of non-bonding electrons.

-

In Neutral to Basic Conditions (pH > pKa): The nitrogen is deprotonated (neutral). In this state, the molecule has an available (n,π) electronic transition, which is close in energy to the first (π,π) singlet excited state. This proximity facilitates efficient intersystem crossing to the triplet state, a non-radiative decay pathway that "quenches" fluorescence, resulting in a weak signal.[2]

-

In Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated. This sequesters the lone pair of electrons, destabilizing the (n,π) state. As a result, the (π,π) transition becomes the lowest energy excited state. With intersystem crossing being less efficient, the molecule is more likely to return to the ground state via the emission of a photon, leading to a significant enhancement of fluorescence.[2][3][4]

This relationship is visualized in the diagram below.

Caption: pH-dependent equilibrium and fluorescence mechanism of 6-Methoxyquinoline.

Experimental Protocol: Generating a pH Calibration Curve

To definitively correct for pH interference, you must create a standard curve that maps fluorescence intensity to a known pH. This allows you to either confirm your assay pH is stable or to mathematically correct for any measured pH deviations.

Materials:

-

6-Methoxyquinoline hydrochloride (stock solution in DMSO or ethanol)

-

A set of calibration buffers with known pH values spanning the potential range of your experiment (e.g., pH 4.0 to 8.0 in 0.5 pH unit increments). Commercial kits are available, or you can prepare them using standard recipes (e.g., citrate-phosphate for pH 2.5-7, phosphate for pH 7-8).

-

96-well black, clear-bottom microplate, suitable for fluorescence measurements.[16]

-

Fluorescence plate reader.

-

Calibrated pH meter.

Workflow Diagram:

Caption: Workflow for creating a fluorescence-based pH calibration curve.

Step-by-Step Procedure:

-

Prepare pH Standards: Prepare or aliquot a series of buffers covering your expected pH range. A minimum of five points is recommended for a robust curve.[12] For cellular assays, ionophores like nigericin and valinomycin can be used to clamp intracellular pH to the external buffer pH.

-

Prepare Probe Solutions: For each pH standard, prepare a solution containing 6-MQ HCl at the exact final concentration used in your actual experiment.

-

Plate Loading: Pipette replicates (at least three) of each pH-probe solution into the wells of the 96-well plate. Also include a "buffer only" blank for each pH value to account for background fluorescence.[16]

-

Fluorescence Measurement: Place the plate in the reader and allow the temperature to equilibrate. Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for 6-MQ HCl.

-

Data Analysis: a. Subtract the average blank intensity from the corresponding sample wells for each pH value. b. Calculate the mean and standard deviation of the corrected fluorescence intensity for each pH point. c. Plot the mean fluorescence intensity (Y-axis) against the known pH of the standards (X-axis). d. Fit the data using appropriate software (e.g., GraphPad Prism, Origin). A sigmoidal dose-response (variable slope) function is often the best fit for this type of data.

-

Application: Once you have this calibration curve, you can measure the fluorescence of a "pH-reporter" well in your experimental plates (containing only buffer and 6-MQ HCl) to determine the effective pH of your assay conditions.

References

- Vertex AI Search. (n.d.). 6-Methoxyquinoline (CAS 5263-87-6): Odor profile, Properties, & IFRA compliance.

- Chu, C., & Su, S. (2018). Ratiometric optical sensor for high-resolution imaging of pH with low cross-talk. Sensors, 18(1), 235.

- El-Hage, F., et al. (2023). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. PMC.

- Ozerov, V. V., et al. (2021). Proton-induced fluorescence in modified quino[7,8-h]quinolines: dual sensing for protons and π-donors. Organic & Biomolecular Chemistry, 19(2), 346-357.

- Yue, Y., et al. (2023). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI.

- HORIBA. (n.d.).

- AZoM. (2018, June 12).

- Kim, S., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.

- Väisänen, O., et al. (2020).

- Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880.

- Tej Varma, Y., & Pant, D. D. (2016). Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics at different pH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 563-571.

- Väisänen, O., et al. (2020). Fluorescence enhancement of quinolines by protonation.

- E. G., G. C., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum.

- Aaron, J. J., et al. (1983). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline.

- Abcam. (n.d.).

- Aaron, J. J., et al. (2010). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline. Semantic Scholar.

- Hosoda, K., et al. (2020). Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes. PMC.

- NanoTemper Technologies. (n.d.). Buffer - assay buffer composition.

- Massue, J., et al. (2021).

- Väisänen, O., et al. (2020).

- Wang, Y., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 15(11), 104207.

- iGEM. (n.d.). Calibration Protocol - Fluorescence Standard Curve with Fluorescein.

- Lab Manager. (2022, July 7).

- Väisänen, O., et al. (2020).

- Thermo Fisher Scientific. (n.d.).

- iGEM Foundation. (n.d.). Calibration Protocol - Fluorescence Standard Curve with Fluorescein.

- National Institute of Standards and Technology. (n.d.).

- ChemicalBook. (2026, January 13). 6-Methoxyquinoline.

- ResearchGate. (n.d.). Fluorescence spectra of GFP solutions (PBS buffer, pH 5 6.85)

- Gali, M., et al. (2015). Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems. RSC Publishing.

- PubChem. (n.d.). 6-Methoxyquinoline.

- National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-.

- MedChemExpress. (n.d.).

Sources

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Proton-induced fluorescence in modified quino[7,8-h]quinolines: dual sensing for protons and π-donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scent.vn [scent.vn]

- 8. 6-Methoxyquinoline | 5263-87-6 [chemicalbook.com]

- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. researchgate.net [researchgate.net]

- 12. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 13. Ratiometric optical sensor for high-resolution imaging of pH with low cross-talk [opg.optica.org]

- 14. Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

- 16. static.igem.org [static.igem.org]

Technical Support Center: Troubleshooting Stern-Volmer Plot Non-Linearity in Quinoline Quenching

Welcome to the technical support center for fluorescence quenching experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering non-linear Stern-Volmer plots when using quinoline and its derivatives as quenchers. As a Senior Application Scientist, my goal is to provide you with not only the "what" but the "why" behind these phenomena and to equip you with robust, field-proven strategies to diagnose and resolve these common experimental hurdles.

A linear Stern-Volmer plot is often the anticipated outcome, signifying a single, predictable quenching mechanism.[1] However, deviations from this linearity are common and are, in themselves, valuable sources of information about the intricate molecular interactions occurring in your system.[2][3] This guide will walk you through the most frequent causes of non-linearity and provide step-by-step protocols to dissect the underlying mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Stern-Volmer plot shows an upward (positive) deviation at higher quinoline concentrations. What does this mean and how can I confirm it?

Answer:

An upward, or positive, deviation from linearity in a Stern-Volmer plot is a classic indicator that you are observing a combination of static and dynamic quenching.[3][4] At lower concentrations, one mechanism may dominate, but as the quencher concentration increases, the other becomes more significant, causing the quenching efficiency to increase more than predicted by a single mechanism.

Causality Explained:

-

Dynamic (Collisional) Quenching: This occurs when the quinoline molecule collides with the fluorophore after it has been excited.[5][6][7] This contact provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus quenching fluorescence.[6] This process is diffusion-dependent.

-

Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quinoline molecule in the ground state, before excitation occurs.[5][8][9] This effectively reduces the concentration of fluorophores available for excitation.

When both processes occur simultaneously, the Stern-Volmer equation is modified, leading to the observed upward curvature.

Workflow for Diagnosis:

To definitively distinguish between and confirm the presence of both static and dynamic quenching, you should perform temperature-dependent and time-resolved fluorescence measurements.

dot

Caption: Diagnostic workflow for combined quenching.

Experimental Protocols:

Protocol 1: Temperature-Dependent Quenching

-